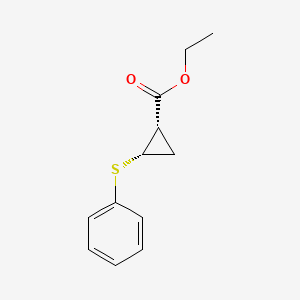

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate

Description

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a phenylsulfanyl substituent at the 2-position and an ethyl ester group at the 1-position. For instance, cyclopropane derivatives are key intermediates in protease inhibitor development and serve as rigid scaffolds for peptidomimetics .

Properties

CAS No. |

63012-13-5 |

|---|---|

Molecular Formula |

C12H14O2S |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

ethyl (1S,2S)-2-phenylsulfanylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H14O2S/c1-2-14-12(13)10-8-11(10)15-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 |

InChI Key |

VKXWMRJUJPLRGU-MNOVXSKESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1SC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CC1SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbene Addition to Alkenes

A common approach to cyclopropane synthesis is the reaction of ethyl diazoacetate with alkenes to form cyclopropane rings. For Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate, phenyl vinyl sulfide is used as the alkene substrate.

- A racemic mixture of cobalt(II) complex catalyst (N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) is flushed with argon.

- Degassed water is added, followed by ethyl diazoacetate and phenyl vinyl sulfide.

- The mixture is stirred under argon at 40 °C for 24 hours.

- After reaction completion, oxidation of the cobalt catalyst is performed by air bubbling.

- The product mixture is filtered, concentrated, and purified by silica gel chromatography to isolate cis- and trans-isomers of ethyl 2-(phenylthio)cyclopropane-1-carboxylate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Co(II) catalyst, Ar atmosphere, degassed water | Catalyst activation |

| 2 | Ethyl diazoacetate, phenyl vinyl sulfide | Cyclopropanation reaction |

| 3 | 40 °C, 24 h, stirring | Formation of racemic cyclopropane esters |

| 4 | Air bubbling | Catalyst oxidation |

| 5 | Silica gel chromatography | Isolation of cis- and trans-isomers |

Yields reported for cis and trans isomers are approximately 33% and 37%, respectively.

Asymmetric and Enzymatic Synthesis

Recent advances have demonstrated enzymatic approaches to cyclopropanation using engineered heme proteins capable of carbene transfer reactions with high stereoselectivity.

- Engineered variants of nitric oxide dioxygenase (RmaNOD) and protoglobins (ApePgb) have been utilized to catalyze cyclopropanation of vinyl sulfides with ethyl diazoacetate.

- These biocatalysts enable selective formation of the (1S,2S)-stereoisomer with improved diastereoselectivity and enantioselectivity.

- Protein engineering strategies involve site-saturation mutagenesis targeting active site residues to optimize activity and selectivity.

- Preparative-scale biocatalytic reactions with lyophilized whole-cell catalysts have been successfully performed, achieving practical yields under mild conditions.

| Protein Variant | Diastereoselectivity (cis:trans) | Activity (TTN) | Notes |

|---|---|---|---|

| ApePgb W59A Y60G F145W | High cis-selectivity | High | Initial cis-selective variant |

| RmaNOD Q52A | Moderate trans-selectivity | Moderate | Parent for trans-selective lineage |

| RmaNOD Y32T Q52A | 90:10 cis:trans | 5x higher cis | Enhanced cis-selectivity and activity |

| RmaNOD L20W Q52A L56I L60H L101N I105M | Near-perfect trans-selectivity | Highest | Optimized trans-selective enzyme |

TTN = Total Turnover Number, indicating catalytic efficiency

Oxidation and Functional Group Transformations

- The phenylsulfanyl group can be further oxidized to phenylsulfinyl derivatives using m-chloroperbenzoic acid (m-CPBA) under controlled temperature (0 °C).

- This reaction proceeds with good yields (~66%) and allows access to sulfoxide functionalities for further chemical elaboration.

Representative Reaction Scheme

A simplified reaction scheme for the synthesis of this compound is as follows:

- Phenyl vinyl sulfide + Ethyl diazoacetate → Cyclopropane ring formation (racemic mixture).

- Separation of cis and trans isomers by chromatography.

- Optional enzymatic resolution or asymmetric synthesis to enrich (1S,2S) isomer.

- Oxidation to sulfoxide derivatives if desired.

Analytical and Structural Characterization

- The stereochemistry of the product is confirmed by NMR spectroscopy (^1H, ^13C), GC-MS, and X-ray crystallography.

- Protein-catalyzed reactions are monitored by GC with internal standards for quantification.

- Crystallographic data confirm the absolute configuration of the (1S,2S) isomer.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thiophenol derivatives, nucleophiles like amines or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate is primarily utilized in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis The compound serves as a crucial building block for synthesizing complex molecules. The strained cyclopropane ring and the phenylthio group allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

- Cyclopropane Formation The cyclopropane ring can be formed through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

- Introduction of the Phenylthio Group The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.

- Esterification The carboxylic acid group can be esterified using ethanol and a strong acid catalyst such as sulfuric acid.

Biology

Investigated for its potential biological activity and interactions with biomolecules. While specific case studies are not detailed in the search results, the compound's structure suggests potential interactions with biological systems.

Medicine

Explored for potential therapeutic properties and as a precursor for drug development. Its unique structure allows it to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and phenylthio group could play key roles in these interactions.

Industry

Utilized in the production of specialty chemicals and materials. While the search results do not provide specific examples, the compound's chemical properties make it valuable in creating specialized products.

Chemical Reactions

This compound can undergo several types of chemical reactions due to its functional groups.

- Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Reactions and Conditions

| Reaction | Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |

| Substitution | Thiophenol derivatives, nucleophiles like amines or alkoxides | Substituted cyclopropane derivatives |

Mechanism of Action

The mechanism of action of REL-ETHYL (1S,2S)-2-(PHENYLTHIO)CYCLOPROPANE-1-CARBOXYLATE would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and phenylthio group could play key roles in these interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

Biological Activity

Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with a phenylsulfanyl group and an ethyl ester functional group. This specific configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, cyclopropane derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This compound may share this mechanism due to its structural analogies with other active compounds .

Table 1: Anticancer Activity of Cyclopropane Derivatives

| Compound Name | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Compound A | Tubulin polymerization inhibition | Breast cancer | |

| Compound B | Apoptosis induction | Lung cancer | |

| This compound | TBD | TBD | TBD |

Neuroprotective Effects

The compound has potential neuroprotective effects, which can be attributed to its ability to inhibit enzymes related to neurodegenerative diseases. Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy. This suggests that this compound may also exhibit such properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.

- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.

- Antioxidant Properties : The presence of the phenylsulfanyl group could contribute to antioxidant effects, reducing oxidative stress in cells.

Study on Anticancer Activity

A study investigating the anticancer properties of cyclopropane derivatives found that certain structural modifications enhanced cytotoxicity against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that similar modifications could yield promising results against cancers such as breast and lung cancer .

Neuroprotective Study

Research on related compounds has shown that they can effectively inhibit AChE and butyrylcholinesterase (BuChE), leading to improved cognitive function in animal models of Alzheimer's disease. These findings suggest that this compound could have similar neuroprotective effects .

Q & A

Q. What are the common synthetic routes for Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate?

The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl sulfides or diazo compounds) using transition metal catalysts like Rh(II) carboxylates. Post-cyclopropanation modifications, such as thiol-ene reactions or nucleophilic substitutions, introduce the phenylsulfanyl group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to preserve stereochemistry and improve yield .

Q. What analytical methods are used to confirm the structure and stereochemistry of this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C, COSY, NOESY) to verify cyclopropane ring geometry and substituent positions.

- Chiral HPLC or polarimetry to determine enantiomeric excess of the (1S,2S) configuration.

- X-ray crystallography for definitive stereochemical assignment, as seen in structurally related cyclopropane derivatives .

Q. What safety precautions are recommended when handling this compound?

Based on analogous sulfanyl-containing compounds:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Follow waste disposal protocols for organosulfur compounds to minimize environmental release .

Advanced Research Questions

Q. How can enantioselective synthesis of the (1S,2S) configuration be achieved?

Enantioselectivity is controlled via chiral catalysts (e.g., Rh(II) with bisoxazoline ligands) during cyclopropanation. Computational studies suggest that ligand steric effects and electronic tuning of diazo precursors enhance stereochemical outcomes. Dynamic kinetic resolution may also stabilize the desired diastereomer .

Q. How do reaction conditions influence the stability of the cyclopropane ring in derivatization reactions?

The strained cyclopropane ring is sensitive to strong acids/bases. Mild conditions (e.g., low-temperature nucleophilic substitutions or photochemical thiol-ene additions) are preferred to prevent ring-opening. Solvent choice (e.g., DCM over DMSO) can reduce unwanted side reactions .

Q. What computational approaches predict the compound’s reactivity in ring-opening or functionalization reactions?

Density Functional Theory (DFT) models evaluate transition states for ring strain relief. Parameters from fluorinated cyclopropanes (e.g., activation energies for electrophilic additions) guide predictions for phenylsulfanyl analogs. MD simulations assess steric effects of the sulfanyl group on reaction pathways .

Q. How can contradictions in reported synthetic yields for similar cyclopropane derivatives be resolved?

Contradictions often arise from unoptimized catalyst loading or solvent polarity. Design of Experiments (DOE) methodologies systematically test variables (e.g., temperature, catalyst:substrate ratio). Comparative studies with fluorinated or methyl-substituted cyclopropanes provide benchmarks for yield optimization .

Q. What role does the phenylsulfanyl group play in biological interactions, such as enzyme inhibition?

The sulfanyl group enhances lipophilicity, improving membrane permeability. In related compounds, it participates in hydrogen bonding or π-π stacking with enzyme active sites (e.g., cytochrome P450 inhibition). Structure-activity relationship (SAR) studies using sulfanyl-modified analogs can validate target engagement .

Methodological Notes

- Stereochemical Analysis : Use NOESY NMR to confirm cis/trans ring substituents, supplemented by X-ray data from ethyl cyclopropane carboxylates .

- Reaction Optimization : Screen chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric synthesis, referencing protocols for amino-cyclopropane derivatives .

- Toxicity Screening : Follow ecotoxicology guidelines from sulfanyl-carbonitrile analogs to assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.